molecular formula C13H16O3S B1325808 3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid CAS No. 951892-86-7

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid

Cat. No.: B1325808
CAS No.: 951892-86-7
M. Wt: 252.33 g/mol
InChI Key: GFBYDXKJNMIROM-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid is an organic compound with a complex structure that includes a valeric acid backbone substituted with a methyl group, a phenyl ring with a methylthio group, and a ketone functional group

Scientific Research Applications

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is involved. Unfortunately, without specific information about its biological activity, it’s difficult to predict its mechanism of action .

Future Directions

The study and application of this compound could be a potential area of research, given its complex structure and the presence of several functional groups. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid typically involves multi-step organic reactions. One common method involves the alkylation of a valeric acid derivative with a methylthio-substituted phenyl compound. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the valeric acid derivative, followed by the addition of the methylthio-phenyl compound under anhydrous conditions to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitrated or halogenated phenyl derivatives

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-phenyl-5-oxovaleric acid: Lacks the methylthio group, which may result in different chemical and biological properties.

    5-(2-(Methylthio)phenyl)-5-oxovaleric acid: Lacks the methyl group, which may affect its reactivity and interactions.

    3-Methyl-5-(2-phenyl)-5-oxovaleric acid: Lacks the methylthio group, potentially altering its chemical behavior and applications.

Uniqueness

The presence of both the methylthio group and the ketone functional group in 3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methyl-5-(2-methylsulfanylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-9(8-13(15)16)7-11(14)10-5-3-4-6-12(10)17-2/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBYDXKJNMIROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1SC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801226661
Record name β-Methyl-2-(methylthio)-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-86-7
Record name β-Methyl-2-(methylthio)-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Methyl-2-(methylthio)-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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